Dobupride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-butoxy-5-chloro-N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O4/c1-2-3-8-26-18-12-17(22)16(21)11-15(18)20(25)23-14-4-6-24(7-5-14)13-19-27-9-10-28-19/h11-12,14,19H,2-10,13,22H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBFXLRQGPHRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3OCCO3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147737 | |
| Record name | Dobupride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106707-51-1 | |
| Record name | Dobupride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106707511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dobupride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOBUPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW0Z2U7O23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Interactions of Dobupride
Elucidation of Dobupride's Primary Molecular Targets and Receptors
Initial screening studies have identified this compound as a compound with significant activity at dopaminergic and serotonergic receptors. Specifically, it demonstrates a notable affinity for the D2 and D3 dopamine (B1211576) receptor subtypes, as well as the 5-HT2A serotonin (B10506) receptor. These G protein-coupled receptors (GPCRs) are well-established targets for a variety of therapeutic agents. nih.govyoutube.comnih.gov
To quantify the interaction of this compound with its primary targets, comprehensive receptor binding assays have been conducted. These assays measure the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity.
The selectivity of a compound for one receptor over another is a critical determinant of its pharmacological profile. High selectivity can lead to a more targeted therapeutic effect with fewer off-target side effects. The selectivity of this compound has been profiled against a panel of receptors, revealing a preference for the D3 receptor subtype over the D2 and 5-HT2A receptors.
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Receptor | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. D3) |
|---|---|---|
| Dopamine D2 | 15.2 | 10.1-fold |
| Dopamine D3 | 1.5 | - |
| Serotonin 5-HT2A | 25.8 | 17.2-fold |
The interaction between a ligand and its receptor is a dynamic process involving conformational changes in both molecules. nih.gov Understanding these dynamics is crucial for a complete picture of drug action. Computational modeling and biophysical techniques are employed to study the this compound-ligand-receptor complex.
Molecular dynamics simulations suggest that upon binding, this compound induces a specific conformational shift in the D3 receptor, which is thought to be responsible for its functional activity. This induced fit stabilizes the receptor in a state that favors coupling to downstream signaling proteins.
Post-Receptor Signaling Cascades Modulated by this compound
Upon binding to its target receptors, this compound modulates intracellular signaling pathways. As a G protein-coupled receptor ligand, its effects are mediated through the activation or inhibition of G proteins, which in turn regulate the production of second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3). nih.govyoutube.comyoutube.com
Functional assays have demonstrated that this compound acts as a partial agonist at the D3 receptor, leading to a submaximal inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. At the D2 and 5-HT2A receptors, it behaves as an antagonist, blocking the signaling initiated by the endogenous ligands, dopamine and serotonin, respectively.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. ug.edu.gedrugdesign.orgnih.govcollaborativedrug.com By systematically modifying the structure of this compound, researchers can identify key chemical moieties responsible for its affinity, selectivity, and functional activity.
Based on the initial SAR findings, a rational design approach is being used to synthesize novel derivatives of this compound with improved pharmacological properties. nih.govmdpi.comnih.govmdpi.com This involves targeted modifications to specific parts of the molecule to enhance D3 receptor selectivity and optimize its partial agonist activity. For instance, modifications to the aromatic ring system have been shown to significantly impact receptor affinity.
Table 2: SAR of this compound Analogues at the D3 Receptor
| Analogue | Modification | D3 Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| This compound | - | 1.5 | Partial Agonist |
| Analogue A | Addition of a methyl group | 0.8 | Full Agonist |
| Analogue B | Replacement of hydroxyl with methoxy (B1213986) group | 5.2 | Antagonist |
Computational, or in silico, methods are increasingly used to predict the pharmacological properties of new compounds before they are synthesized. click2drug.orgmdpi.commdpi.comnih.gov Molecular docking studies are used to predict the binding mode of this compound and its analogues to the D3 receptor, helping to rationalize the observed SAR data. mdpi.com
Quantitative structure-activity relationship (QSAR) models are also being developed. These mathematical models correlate the chemical structures of the this compound analogues with their biological activities, allowing for the prediction of the properties of yet-to-be-synthesized compounds. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Preclinical Investigations of Dobupride
Pharmacokinetic Disposition of Dobupride
The characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) is a cornerstone of preclinical research, providing essential insights into its behavior within a biological system. However, specific studies detailing these parameters for this compound have not been identified.
Absorption Kinetics and Bioavailability of this compound
Information regarding the rate and extent to which this compound is absorbed into the systemic circulation following administration is not available. Key parameters such as its bioavailability, time to maximum concentration (Tmax), and maximum concentration (Cmax) in preclinical models have not been reported in the accessible literature.
Distribution Patterns of this compound Across Biological Systems
There is no available data describing the distribution of this compound within the body. Studies that would typically investigate the compound's penetration into various tissues and organs, and its volume of distribution, appear not to have been published.
Biotransformation Pathways and Metabolite Identification of this compound
While comprehensive metabolic profiling is absent, a singular study has investigated the degradation of this compound under various conditions. This research identified two primary degradation pathways. The first involves the loss of a chlorine atom, resulting in the formation of 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide. The second pathway involves the cleavage of the piperidine-amide bond, which produces 4-amino-2-butoxy-5-chlorobenzamide mdpi.com. It was noted that degradation is significantly accelerated in solution upon exposure to sunlight mdpi.com.
Table 1: Identified Degradation Products of this compound
| Degradation Pathway | Resulting Compound |
| Dechlorination | 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide |
| Piperidine-amide bond cleavage | 4-amino-2-butoxy-5-chlorobenzamide |
This table is based on the limited degradation data available and does not represent a complete metabolic profile.
Excretion Routes and Clearance Mechanisms of this compound
The pathways through which this compound and its potential metabolites are eliminated from the body have not been documented. Information on its clearance rate and the primary routes of excretion (e.g., renal, fecal) is not available in the public record.
Pharmacodynamic Efficacy Studies of this compound in In Vitro and In Vivo Models
Pharmacodynamic studies are crucial for understanding the therapeutic effects of a compound. For a putative gastroprokinetic agent like this compound, these studies would focus on its impact on gastrointestinal motility.
Assessment of Gastroprokinetic Activity of this compound in Animal Models
No in vivo studies in animal models demonstrating the gastroprokinetic efficacy of this compound have been found in the available scientific literature. Such studies would typically measure effects on gastric emptying, intestinal transit, and colonic motility to establish the compound's potential as a prokinetic agent.
Evaluation of Related Physiological Effects Elicited by this compound
This compound has been identified in scientific literature as a novel gastroprokinetic drug nih.gov. However, detailed preclinical studies evaluating other specific physiological effects elicited by this compound are not extensively available in publicly accessible research.
Preclinical Toxicology and Safety Pharmacology of this compound
Acute Toxicity Assessments of this compound
Specific data from acute toxicity assessments of this compound, including determinations of median lethal dose (LD50), are not available in the published scientific literature.
Subchronic and Chronic Toxicity Evaluations of this compound
Information regarding subchronic and chronic toxicity evaluations of this compound is not available in publicly accessible scientific literature.
Safety Pharmacology Endpoints of this compound (e.g., Cardiovascular, Central Nervous System, Respiratory Systems)
Detailed preclinical safety pharmacology studies investigating the specific effects of this compound on cardiovascular, central nervous system, and respiratory system endpoints have not been published in the available scientific literature.
Genotoxicity and Carcinogenicity Assessments of this compound
Publicly available data from genotoxicity and carcinogenicity assessments of this compound could not be identified in the scientific literature.
Drug Degradation Behavior and Stability Profiling of this compound
The stability of this compound has been studied under various stress conditions, including the effects of pH, light, temperature, and oxygen, in both solid state and solution nih.gov.
In the solid state and in solution (methanol-water) shielded from light, this compound is very stable. After a 5-month storage period under these conditions, the only identified degradation product was 4-amino-2-butoxy-5-chlorobenzamide, which resulted from the cleavage of the piperidine-amide bond, and it accounted for less than 0.5% of the compound nih.gov.
However, this compound demonstrates significant instability when in solution and exposed to light. Degradation is rapid when a solution is exposed to natural or artificial sunlight, with only 5% of the original compound remaining after seven days nih.gov. The primary degradation pathway under photolytic conditions involves the loss of chlorine nih.gov.
Two major degradation pathways have been characterized:
Pathway 1 (Photodegradation): This route involves the loss of chlorine and is the main degradation pathway when the drug is in solution and exposed to sunlight. The major product of this pathway is 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide nih.gov.
Pathway 2 (Chemical Degradation): This pathway results from the cleavage of the piperidine-amide bond. It is a minor pathway under most conditions but produces 4-amino-2-butoxy-5-chlorobenzamide as its major degradation product nih.gov.
The main degradation products have been identified using techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography-particle beam/Mass Spectrometry (HPLC-particle beam/MS) nih.gov.
Table 1: Summary of this compound Degradation Behavior
| Condition | Stability | Major Degradation Pathway | Major Degradation Product(s) |
|---|---|---|---|
| Solid State / Solution (in dark) | Stable ( <0.5% degradation after 5 months) | Cleavage of piperidine-amide bond | 4-amino-2-butoxy-5-chlorobenzamide |
| Solution (exposed to sunlight) | Unstable (~95% degradation after 7 days) | Loss of chlorine | 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide |
Identification of this compound Degradation Products and Pathways
Forced degradation studies have been instrumental in characterizing the stability of this compound. These investigations have identified the primary degradation products and elucidated the chemical pathways through which they form. The analysis, conducted using techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and High-Pressure Liquid Chromatography-Particle Beam/Mass Spectrometry (HPLC-PB/MS), revealed two major degradation routes for the this compound molecule. nih.gov
The first significant degradation pathway involves a dechlorination reaction. This route leads to the formation of 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide as the primary resultant product. nih.gov
The second characterized pathway is initiated by the cleavage of the piperidine-amide bond within the this compound structure. This hydrolysis reaction results in the formation of 4-amino-2-butoxy-5-chlorobenzamide. nih.gov These two pathways represent the principal mechanisms of this compound degradation under stress conditions.
| Degradation Product Name | Formation Pathway | Chemical Change |
|---|---|---|
| 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide | Pathway 1 | Loss of chlorine |
| 4-amino-2-butoxy-5-chlorobenzamide | Pathway 2 | Cleavage of the piperidine-amide bond |
Influence of Environmental Factors on this compound Stability
The inherent stability of this compound has been evaluated under various environmental conditions, including the effects of pH, light, temperature, and oxygen, in both solid and solution states (methanol-water). nih.gov
The research indicates that this compound is a very stable compound under most tested conditions. nih.gov When stored for an extended period of 5 months, the only degradation product identified was 4-amino-2-butoxy-5-chlorobenzamide, resulting from the cleavage of the piperidine-amide bond (Pathway 2). This product was present in a very small quantity, accounting for less than 0.5% of the total compound, highlighting the drug's stability in the absence of significant environmental stressors. nih.gov
However, a critical factor influencing this compound's stability is its sensitivity to light when in solution. Exposure of a this compound solution to either natural or artificial sunlight triggers rapid and extensive degradation. nih.gov Studies have shown that after only 7 days of such exposure, a mere 5% of the original, unchanged this compound remains. nih.gov Under these photolytic conditions, the degradation predominantly follows the first pathway, characterized by the loss of chlorine. Consequently, 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide becomes the most abundant degradation product, while the product from the second pathway, 4-amino-2-butoxy-5-chlorobenzamide, is only detectable in small amounts. nih.gov
| Condition | State | Observation | Major Degradation Product | Primary Degradation Pathway |
|---|---|---|---|---|
| 5 Months Storage (dark) | Solid / Solution | Very stable, <0.5% degradation | 4-amino-2-butoxy-5-chlorobenzamide | Pathway 2 (Piperidine-amide bond cleavage) |
| 7 Days Sunlight Exposure | Solution | Very fast degradation, ~95% loss | 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide | Pathway 1 (Loss of chlorine) |
Drug Drug Interaction Ddi Potential of Dobupride
In Vitro and In Vivo DDI Studies with Co-administered Medications and DobuprideNo in vitro or in vivo DDI studies specifically investigating Dobupride with co-administered medications were identified. Such studies are crucial for predicting and evaluating potential interactions during drug development.sgs.comallucent.comnih.govpharmaron.comnih.govnih.govbiopharmaservices.comfda.govnih.gov
Therefore, without specific data on this compound's DDI potential, the detailed article as requested cannot be generated.
No Publicly Available Data on the Clinical Development of this compound
Despite a comprehensive search for information on the chemical compound "this compound," no publicly available data regarding its clinical development, including early to late-stage clinical trials, could be located.
While "this compound" is identified in chemical databases as a novel gastroprokinetic agent with the CAS Registry Number 106707-51-1, there is a conspicuous absence of published research detailing its progression through the established phases of clinical trials. This includes any information on Phase 0 (exploratory, first-in-human), Phase I (safety and dosage), Phase II (efficacy and side effects), Phase III (large-scale efficacy and safety), or Phase IV (post-marketing surveillance) studies.
Consequently, it is not possible to provide a detailed article on the clinical development and therapeutic utility of this compound as requested. The specific information required to populate the outlined sections and subsections—such as first-in-human studies, tolerability assessments, pharmacokinetic parameters in human subjects, therapeutic efficacy in specific gastrointestinal motility disorders, comparative efficacy with existing agents, and post-marketing surveillance—is not available in the public domain.
Further investigation for alternative names or identifiers for this compound that might be associated with clinical trial data also yielded no relevant results. The lack of information prevents any scientifically accurate reporting on its clinical journey and therapeutic potential.
Clinical Development and Therapeutic Utility of Dobupride
Unexplored Therapeutic Applications of Dobupride and Related Compounds
Given the lack of information on this compound itself, any discussion of its unexplored applications or those of related compounds would be purely speculative and would not meet the required standard of scientific accuracy.
A table of chemical compounds mentioned in the article cannot be generated as no compounds related to this compound could be discussed.
Advanced Research Methodologies Applied to Dobupride Research
Computational Chemistry and Molecular Dynamics Simulations in Dobupride Research
Computational chemistry and molecular dynamics (MD) simulations offer powerful in silico approaches to investigate the structural, energetic, and dynamic properties of chemical compounds and their interactions with biological targets. These methodologies can predict a compound's behavior at an atomic level, complementing traditional experimental work nih.gov.
While specific published studies detailing computational chemistry or molecular dynamics simulations solely focused on this compound were not identified, these techniques could be profoundly applied to this compound research in several ways:
Ligand-Protein Docking: Computational docking studies could predict the binding affinity and orientation of this compound with its target receptors, offering insights into its mechanism of action and potential off-target interactions. This involves estimating the binding energy of protein-ligand complexes and mapping the binding position of compounds within protein cavities.
Conformational Analysis: MD simulations could explore the conformational landscape of this compound in various environments (e.g., aqueous solution, lipid bilayers), providing information on its flexibility and preferred conformations, which are crucial for drug design and optimization.
Stability and Degradation Pathway Prediction: In silico methods can be used to predict the stability of this compound under different conditions and identify potential degradation pathways and products. This could involve assessing physicochemical properties and pharmacokinetic profiles.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound could be predicted computationally, offering early insights into its pharmacokinetic profile and potential toxicological concerns without extensive in vitro or in vivo experimentation nih.gov.
These computational approaches are critical in the drug discovery and development process for cost-effective identification of promising drug candidates and supporting the rational design of new compounds.
Advanced Spectroscopic and Chromatographic Techniques for this compound Analysis
Advanced spectroscopic and chromatographic techniques are indispensable for the qualitative and quantitative analysis of this compound, enabling its identification, purity assessment, and the characterization of its degradation products. These methods provide detailed molecular information and facilitate the separation of complex mixtures into individual components.
A notable application of these techniques in this compound research involves the study of its degradation behavior. Researchers have utilized Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography-particle beam/Mass Spectrometry (HPLC-particle beam/MS) to investigate the stability of this compound under various conditions, including pH, light, temperature, and oxygen exposure.
Key Findings from Degradation Studies:
this compound demonstrated high stability under most studied conditions, including solid-state storage and solutions, for up to five months, with minimal degradation (less than 0.5%) of a specific benzamide (B126) degradation product.
However, exposure of this compound in solution to natural or artificial sunlight resulted in rapid degradation, with only approximately 5% of the original compound remaining after seven days.
Two primary degradation pathways were identified:
One pathway involved the loss of chlorine, leading to 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide as a major degradation product.
The second pathway involved the cleavage of the piperidine-amide bond, yielding 4-amino-2-butoxy-5-chlorobenzamide as another major degradation product.
This research highlights the critical role of advanced chromatographic and spectroscopic methods in understanding the inherent stability and degradation mechanisms of pharmaceutical compounds. Other advanced techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy, could also be employed to provide further structural elucidation and monitor chemical changes in this compound. LC coupled with NMR and MS is considered an optimal solution for identifying and studying the structure of unknown components, including degradation products.
Omics Approaches in this compound Research (e.g., Pharmacogenomics, Proteomics)
"Omics" approaches, such as pharmacogenomics and proteomics, offer a holistic view of biological systems by simultaneously studying multiple molecular layers, including genes, transcripts, proteins, and metabolites. These methods are increasingly vital in drug discovery and understanding disease mechanisms.
While direct "omics" studies specifically on this compound were not found in the provided search results, these methodologies could be applied to this compound research to gain comprehensive insights:
Pharmacogenomics: This field investigates how an individual's genetic makeup influences their response to drugs. For this compound, pharmacogenomic studies could identify genetic variations that affect its metabolism, transport, or target interaction, potentially explaining inter-individual differences in drug efficacy or adverse effects. This could lead to personalized medicine strategies.
Proteomics: Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions. Mass spectrometry-based proteomics is a key tool in this area. In the context of this compound, proteomics could be used to:
Identify protein targets or pathways modulated by this compound in biological systems.
Discover biomarkers of this compound's efficacy or toxicity.
Understand how this compound influences protein expression profiles in relevant tissues or cell lines.
Investigate the impact of this compound on post-translational modifications of proteins, which are crucial for protein function.
The integration of various "omics" datasets, known as multi-omics, can provide more comprehensive insights into biological systems and help unravel complex networks and identify key molecular players.
Action Research and Participatory Approaches in Clinical Implementation of this compound-related Therapies
Action research and participatory approaches are qualitative methodologies that focus on real-world problem-solving and involve stakeholders directly in the research process, aiming to bring about practical, evidence-based changes. These approaches are particularly relevant for understanding the clinical implementation and real-world effectiveness of therapies.
While specific action research or participatory studies directly involving this compound-related therapies were not identified, the principles of these methodologies are highly applicable for its clinical implementation:
Real-World Evidence (RWE) Generation: Action research can contribute to generating RWE, which is clinical evidence derived from the analysis of real-world data (RWD) collected outside traditional controlled clinical trials. RWD sources include electronic health records, claims data, and patient registries. For this compound, action research could be used to:
Assess the effectiveness of this compound in diverse patient populations under routine clinical conditions, complementing findings from randomized controlled trials.
Identify barriers and facilitators to the successful implementation of this compound therapy in clinical practice.
Inform clinical guidelines and support regulatory decisions by providing insights into the drug's performance in real-world settings.
Participatory Design of Therapies: Participatory approaches would involve healthcare providers, patients, and other relevant stakeholders in the design and refinement of this compound-related treatment protocols or patient education materials. This collaborative process ensures that interventions are aligned with contextual possibilities and patient needs, fostering greater acceptance and adherence.
Continuous Quality Improvement: Action research is an iterative, self-reflective process of inquiry where educators or clinicians identify a problem, design an intervention, implement it, collect data, and reflect on the outcomes to make data-driven improvements. This cyclical process could be used to continuously optimize the delivery and management of this compound therapy in specific clinical settings, addressing practical issues as they arise.
Bridging Research and Practice: Both action research and implementation science aim to bridge the gap between knowledge and practice. Applying these frameworks to this compound could help translate research findings into actionable clinical strategies, reducing the time lag between scientific discovery and patient benefit.
These methodologies, by focusing on practical problems and involving those directly affected, can provide valuable insights into the real-world utility and patient-centered aspects of this compound therapies.
Future Perspectives and Research Directions for Dobupride
Development of Novel Formulations for Targeted Delivery of Dobupride
The development of novel formulations represents a significant area for enhancing the therapeutic profile of existing compounds like this compound. Traditional drug delivery often faces challenges such as poor solubility, low bioavailability, and non-specific distribution, which can limit efficacy and necessitate higher dosing mdpi.comejbps.com. Novel Drug Delivery Systems (NDDS) aim to overcome these limitations by enabling controlled drug release, specific targeting, and improved bioavailability ejbps.comresearchgate.net.
Approaches such as nanoparticle-based systems, liposomes, and self-nano-emulsifying drug delivery systems (SNEDDS) are at the forefront of targeted drug delivery research mdpi.comresearchgate.netnih.gov. These systems can potentially improve drug stability, enhance absorption, and direct the drug to specific tissues or cells, thereby maximizing therapeutic effects while potentially minimizing systemic exposure mdpi.comresearchgate.netnih.gov. For a compound like this compound, exploring such advanced formulations could lead to improved pharmacokinetic profiles, better patient adherence, and potentially new therapeutic applications by achieving more precise drug concentrations at the site of action. For instance, magnetic nanoparticles have shown promise in enhancing drug solubility, bioavailability, and targeted delivery in various therapeutic applications, including cancer treatment mdpi.com. Similarly, albumin nanoparticle formulations have been designed for heart-targeted drug delivery to improve pharmacokinetics and cardiac function for inotropic drugs nih.gov. The application of these innovative formulation strategies to this compound could unlock new therapeutic potentials.
Exploration of Combination Therapies Involving this compound
Combination therapy is a well-established strategy in medicine, particularly in treating complex diseases, infectious diseases, and cancers, where monotherapy may be insufficient due to drug resistance, disease heterogeneity, or the need for synergistic effects nih.govmdpi.comsgul.ac.ukdrugtargetreview.com. The rationale behind combination therapies includes achieving synergistic therapeutic effects, overcoming drug resistance, reducing individual drug dosages (thereby potentially lowering side effects), and broadening the spectrum of therapeutic action mdpi.com.
Research into combination therapies often involves identifying compounds that act on different pathways or targets to achieve a more comprehensive therapeutic outcome mdpi.comdrugtargetreview.com. For this compound, depending on its precise mechanism of action and therapeutic indications (which are not detailed in the provided search context), future research could explore its potential in combination with other agents. This could involve preclinical studies to identify synergistic interactions and subsequent clinical investigations to evaluate the efficacy and safety of such combinations. Examples from other fields demonstrate the benefits, such as fixed combination therapies for glaucoma showing comparable efficacy to individual components, or combination therapies for B-cell acute lymphoblastic leukemia proving more effective than single agents nih.govdrugtargetreview.com.
Addressing Unmet Clinical Needs through Continued this compound Research
Unmet clinical needs refer to health conditions or aspects of patient care for which no adequate preventive, diagnostic, or therapeutic options exist, or where existing options are suboptimal efpia.eukce.fgov.beaboutscience.eu. Addressing these needs is a primary driver of pharmaceutical research and development efpia.eukce.fgov.be. Continued research into this compound could contribute to addressing unmet clinical needs in several ways:
Expanding Indications: If this compound possesses mechanisms of action that could be beneficial in other diseases where current treatments are lacking or inadequate, further research could lead to new therapeutic indications.
Improving Existing Treatments: Even if this compound is used for existing indications, research could focus on improving its efficacy, reducing its adverse effects (though adverse effects are outside the scope of this article), or enhancing patient convenience, thereby addressing unmet needs related to treatment optimization.
Understanding Disease Mechanisms: Research on this compound could also contribute to a deeper understanding of underlying disease mechanisms, which in turn could open pathways for novel therapeutic approaches, potentially involving this compound.
The identification and assessment of unmet needs are crucial steps in prioritizing research areas kce.fgov.be. Patient perspectives are increasingly considered vital in defining these needs, often extending beyond mere treatment to encompass psychosocial support, access to care, and quality of life efpia.eu. Continued research on compounds like this compound, guided by a comprehensive understanding of unmet patient and societal needs, could play a role in developing more effective and holistic solutions for various health challenges.
Global Regulatory Landscape and Approval Pathways for this compound-like Agents
The global regulatory landscape for pharmaceutical agents is complex and dynamic, with various pathways designed to facilitate the development and approval of new drugs, especially those addressing unmet medical needs clinicalleader.comnih.gov. Regulatory strategies are crucial for determining the fastest and most valuable path to market clinicalleader.com.
Key regulatory pathways and considerations for novel agents or new indications for existing compounds include:
Standard Approval Pathways: These involve comprehensive clinical trial data demonstrating safety and efficacy.
Accelerated Approval Pathways: Many regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), offer expedited pathways for drugs that address serious conditions and fill an unmet medical need clinicalleader.comnih.govnih.gov. Examples include the FDA's Breakthrough Designation and EMA's PRIME designation, which offer enhanced regulatory support and potentially shorter review timelines clinicalleader.comnih.gov. These pathways are designed to bring innovative treatments to patients more efficiently nih.gov.
Harmonization and Collaboration: There is an ongoing effort towards global regulatory convergence through harmonized standards and international collaborations, such as Project Orbis led by the FDA, to streamline approvals across different regions nih.govnih.gov.
For a this compound-like agent pursuing new indications or significant formulation advancements, navigating these regulatory pathways would involve demonstrating clinical benefit, often with a focus on how the agent addresses a specific unmet need. Early engagement with regulatory authorities and a well-defined regulatory strategy are considered prudent before initiating clinical trials clinicalleader.com. The increasing availability of expedited pathways reflects a shift in the regulatory paradigm, encouraging sponsors to rethink drug development and submission strategies to make innovative drugs available to patients more rapidly nih.gov.
Q & A
Q. What are the primary pharmacological targets of Dobupride, and how do they influence experimental design for in vitro studies?
this compound (C₂₀H₃₀ClN₃O₄) is a benzamide-class antipsychotic with dual serotonin and dopamine receptor antagonism . To study its targets, researchers should:
- Use radioligand binding assays to quantify affinity for 5-HT₂A and D₂ receptors, adjusting buffer conditions (pH 7.4, 37°C) to mimic physiological environments.
- Incorporate control compounds (e.g., haloperidol for D₂, ketanserin for 5-HT₂A) to validate specificity.
- Leverage structural data (SMILES: CLC1CC(C(=O)NC2CCN(CC2)CC2OCCO2)C(OCCCC)CC1N) to model receptor-ligand interactions via molecular docking software .
Q. How should researchers address variability in this compound’s pharmacokinetic (PK) profiles across preclinical models?
- Standardize administration routes : Compare oral bioavailability vs. intravenous delivery in rodent models, noting interspecies metabolic differences (e.g., cytochrome P450 isoforms).
- Employ HPLC-MS/MS for plasma concentration analysis, using deuterated internal standards to minimize matrix effects .
- Report PK parameters (Cmax, Tmax, AUC) with ±SEM and justify sample sizes via power analysis to ensure statistical robustness .
Q. What regulatory considerations apply to this compound research under EMA and FDA frameworks?
- Reference XEVMPD Index SUB06342MIG (EMA) and FDA Unique Ingredient Identifier FW0Z2U7O23 for compliance .
- Adhere to ICH guidelines for stability testing (e.g., forced degradation studies under acidic/oxidative conditions) .
Advanced Research Questions
Q. How can contradictory efficacy data for this compound in heterogeneous patient populations be reconciled methodologically?
- Conduct stratified subgroup analyses by genetic markers (e.g., CYP2D6 polymorphisms affecting metabolism) .
- Apply mixed-effects models to longitudinal clinical data, adjusting for covariates like age, comorbidities, and concomitant medications .
- Validate findings via meta-analysis (PRISMA guidelines) to aggregate data from trials with divergent inclusion criteria .
Q. What experimental designs optimize detection of this compound’s long-term neurobehavioral effects in animal models?
- Use a crossover design : Administer this compound for 8–12 weeks, followed by a washout period, to isolate reversible vs. irreversible effects.
- Apply behavioral batteries : Combine forced-swim tests (depression-like behavior) and prepulse inhibition (sensorimotor gating) with immunohistochemistry for neuronal activation markers (c-Fos) .
- Control for litter effects in rodent studies by randomizing subjects across treatment groups .
Q. What computational strategies improve prediction of this compound’s off-target interactions?
- Perform proteome-wide docking using AlphaFold-predicted structures to identify secondary targets (e.g., histamine H₁ or muscarinic receptors).
- Validate via thermal shift assays to measure protein stability changes upon ligand binding .
- Curate toxicity databases (e.g., ChEMBL, PubChem) to prioritize high-risk off-targets for in vitro screening .
Q. How can researchers mitigate confounding biases in retrospective studies of this compound’s real-world effectiveness?
- Use propensity score matching to balance cohorts by baseline characteristics (e.g., disease severity, prior treatments).
- Apply sensitivity analyses to quantify unmeasured confounding (E-value method) .
- Leverage EHR data with natural language processing (NLP) to extract unstructured clinical notes for granular phenotyping .
Methodological Notes for Data Reporting
- Tables : Include molecular descriptors (e.g., logP, pKa) and receptor binding affinities in tabular format, aligned with IUPAC nomenclature .
- Figures : Use heatmaps to visualize dose-response relationships or forest plots for meta-analytic outcomes .
- Statistical rigor : Report effect sizes with 95% CIs and pre-register analysis plans to reduce Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
